

2-Methylallylamine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylallylamine

Cat. No.: B105249

[Get Quote](#)

An In-Depth Technical Guide to **2-Methylallylamine** for Advanced Chemical Synthesis

Abstract

2-Methylallylamine, also known as methallylamine, is a versatile primary amine that serves as a critical building block in modern organic chemistry. Its unique bifunctional structure, featuring both a nucleophilic primary amine and a reactive alkene moiety, makes it an invaluable intermediate in the synthesis of a wide array of target molecules. This guide provides a comprehensive technical overview of **2-Methylallylamine**, designed for researchers, scientists, and drug development professionals. It covers the core physicochemical properties, detailed protocols for its synthesis and application, an analysis of its chemical reactivity, and rigorous safety and handling procedures. The information herein is grounded in authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.

Core Molecular Profile of 2-Methylallylamine

2-Methylallylamine is an organic compound classified as a primary amine.^[1] Its structure includes a methyl group attached to the second carbon of an allyl group, which significantly influences its reactivity.^[1] The fundamental molecular details are the cornerstone of its utility in chemical synthesis.

Molecular Formula: C₄H₉N^[1]^[2]^[3]^[4]^[5]

Molecular Weight: 71.12 g/mol ^[2]^[5]^[6]

The presence of both an amine and a double bond allows it to participate in a diverse range of chemical reactions, including nucleophilic substitutions, additions, and polymerizations.[\[1\]](#)[\[4\]](#)

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in research and development. It is typically a colorless to pale yellow liquid with a characteristic amine odor.[\[1\]](#)

Property	Value	Source(s)
CAS Number	2878-14-0	[1] [2] [3]
IUPAC Name	2-methylprop-2-en-1-amine	[2]
Synonyms	Methallylamine, (2-Methylallyl)amine, 2-Methyl-2-propen-1-amine	[1] [4]
Density	0.8 ± 0.1 g/cm ³	[3]
Boiling Point	83.5 ± 9.0 °C at 760 mmHg	[3]
Flash Point	-2.8 ± 10.9 °C	[3]
Solubility	Soluble in water and organic solvents	[1]
Vapor Pressure	75.3 ± 0.2 mmHg at 25°C	[3]

Molecular Structure

The structural arrangement of **2-Methylallylamine** dictates its reactivity. The primary amine is a potent nucleophile, while the double bond is susceptible to electrophilic addition.

Caption: 2D chemical structure of **2-Methylallylamine**.

Synthesis and Purification Workflow

The synthesis of primary amines from alkyl halides is a fundamental transformation in organic chemistry. A common and industrially viable method for producing **2-Methylallylamine** involves

the reaction of methallyl chloride with an excess of ammonia. This approach, a variant of the Hofmann alkylation, utilizes an excess of the nucleophile (ammonia) to minimize the formation of secondary and tertiary amine byproducts.

Experimental Protocol: Synthesis via Ammonolysis

This protocol describes the synthesis of **2-Methylallylamine** from methallyl chloride. The causality behind using a large excess of aqueous ammonia is to ensure the halide preferentially reacts with ammonia rather than the newly formed primary amine product, thereby maximizing the yield of **2-Methylallylamine**.

Step 1: Reaction Setup

- Equip a high-pressure reactor with a magnetic stirrer, thermocouple, and pressure gauge.
- Charge the reactor with a 40% aqueous solution of ammonia. The molar ratio of ammonia to methallyl chloride should be at least 4:1 to favor primary amine formation.
- Cool the reactor to 0-5°C using an ice bath.

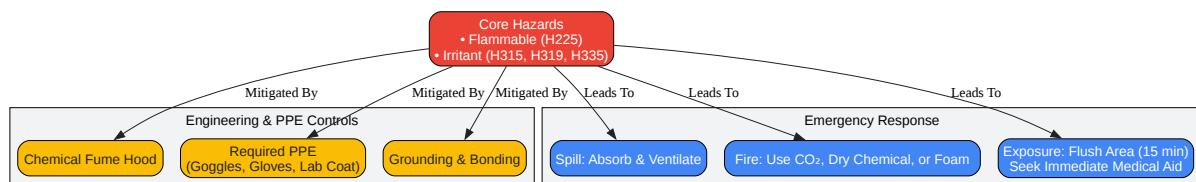
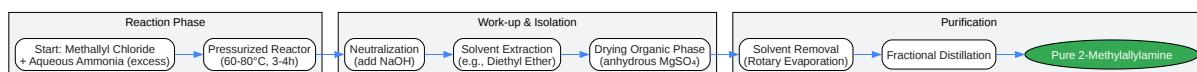
Step 2: Reagent Addition

- Slowly add methallyl chloride to the stirred ammonia solution. Maintain the temperature below 10°C during the addition to control the exothermic reaction.
- Once the addition is complete, seal the reactor.

Step 3: Reaction

- Heat the mixture to 60-80°C. The reaction is typically run for 3-4 hours under constant stirring. Monitor the internal pressure.

Step 4: Work-up and Isolation



- Cool the reactor to room temperature and carefully vent any excess pressure.
- Transfer the reaction mixture to a separatory funnel. Add a concentrated solution of sodium hydroxide (NaOH) to neutralize the ammonium chloride salt and liberate the free amine.

- Extract the aqueous layer with diethyl ether or another suitable organic solvent (3x).
- Combine the organic extracts and dry over anhydrous magnesium sulfate ($MgSO_4$).

Step 5: Purification

- Filter the drying agent and concentrate the organic solution under reduced pressure to remove the bulk of the solvent.
- Purify the crude **2-Methylallylamine** by fractional distillation to yield the final product.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 2878-14-0: 2-Methylallylamine | CymitQuimica [cymitquimica.com]
- 2. 2-Methylallylamine | C4H9N | CID 76141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylallylamine | CAS#:2878-14-0 | Chemsra [chemsra.com]
- 4. guidechem.com [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. 2-Methylallylamine | 2878-14-0 [chemicalbook.com]
- To cite this document: BenchChem. [2-Methylallylamine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105249#2-methylallylamine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com